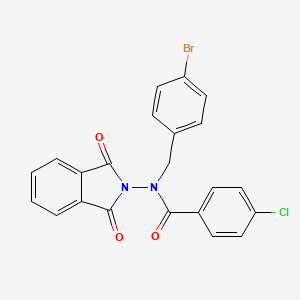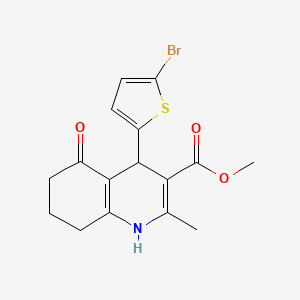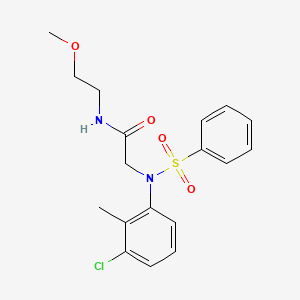
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
Mecanismo De Acción
BRD4 contains two bromodomains, which are small protein domains that bind to acetylated lysine residues on histones. The bromodomains of BRD4 are involved in the recruitment of transcriptional co-activators and the regulation of gene expression. N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the bromodomains of BRD4 and inhibits its activity. This leads to the suppression of the expression of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have potent anti-proliferative effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Furthermore, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potency as an inhibitor of BRD4. It has been shown to have an IC50 value of less than 50 nM in various cell-based assays. In addition, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have good selectivity for BRD4 over other bromodomain-containing proteins. However, one limitation of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its poor solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. BRD4 has been implicated in various types of cancer, and inhibitors of BRD4 have shown promise in preclinical studies. Another direction is to investigate the mechanism of action of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in more detail. The precise mechanism by which N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activity of BRD4 is not fully understood. Finally, future studies could investigate the potential of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a tool for studying the role of BRD4 in gene regulation and disease.
Métodos De Síntesis
The synthesis of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide was first reported by researchers at GlaxoSmithKline (GSK) in 2012. The synthesis involves the reaction of 4-bromobenzylamine with 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in the presence of a base and a coupling agent. The reaction yields N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a white solid with a purity of 98% or higher.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied in scientific research as a potent inhibitor of BRD4. BRD4 is a transcriptional co-activator that binds to acetylated histones and regulates gene expression. It has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to inhibit the activity of BRD4 and suppress the expression of genes that are regulated by BRD4.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O3/c23-16-9-5-14(6-10-16)13-25(20(27)15-7-11-17(24)12-8-15)26-21(28)18-3-1-2-4-19(18)22(26)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWUPSOPLDPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)

![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)